molecular formula C14H11F3N4OS2 B11200882 6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

Cat. No.: B11200882
M. Wt: 372.4 g/mol
InChI Key: ZVMWXXUNGZKUIX-UHFFFAOYSA-N
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Description

6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines benzothiazole and imidazothiazole moieties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one typically involves multi-step reactions. One common method includes the condensation of 2-amino-6-methylbenzothiazole with a trifluoromethyl-substituted imidazothiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one is unique due to its combination of benzothiazole and imidazothiazole rings, along with the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H11F3N4OS2

Molecular Weight

372.4 g/mol

IUPAC Name

6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C14H11F3N4OS2/c1-7-3-2-4-8-9(7)18-11(24-8)19-13(14(15,16)17)10(22)21-5-6-23-12(21)20-13/h2-4H,5-6H2,1H3,(H,18,19)

InChI Key

ZVMWXXUNGZKUIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC3(C(=O)N4CCSC4=N3)C(F)(F)F

Origin of Product

United States

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